

Physical properties of 2-Bromo-5-hydrazinylpyridine (solubility, melting point)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-hydrazinylpyridine

Cat. No.: B1523665

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of Bromo-Hydrazinylpyridine Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Isomerism in Bromo-Hydrazinylpyridines

In the landscape of pharmaceutical and agricultural research, substituted pyridines serve as critical building blocks for the synthesis of bioactive molecules. Among these, bromo-hydrazinylpyridines are of particular interest due to their versatile reactivity. This guide focuses on the physical properties of a key isomer in this class. While the topic specified is **2-Bromo-5-hydrazinylpyridine** (CAS 1268882-60-5), the available scientific literature and chemical supplier data predominantly feature its isomer, 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0) [1][2][3][4]. Given the scarcity of data on the former, this guide will provide a comprehensive analysis of the well-characterized physical properties of 5-Bromo-2-hydrazinopyridine, offering a valuable and relevant resource for researchers working with this structural motif.

Understanding the physical properties, such as melting point and solubility, is fundamental for applications ranging from reaction optimization and purification to formulation development in drug discovery[5][6].

Physicochemical Properties of 5-Bromo-2-hydrazinopyridine

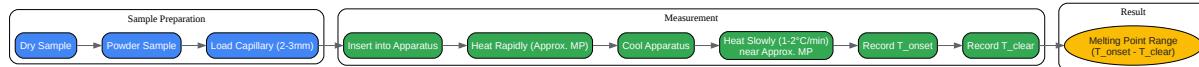
A summary of the key physical and chemical properties for 5-Bromo-2-hydrazinopyridine is presented below. These data are essential for laboratory handling, safety assessments, and experimental design.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ BrN ₃	[2][3]
Molecular Weight	188.03 g/mol	[2][7]
Appearance	White to almost white or light yellow crystalline powder	[2][8]
Melting Point	132 - 137 °C	[2][7][9]
Purity	≥96-97%	[2][7][10]
CAS Number	77992-44-0	[2][3][7]

Melting Point Analysis: A Criterion for Purity

The melting point is a critical physical constant used for the identification and purity assessment of crystalline solids[5]. A sharp melting range, typically within 0.5-1.0°C, is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range[11]. For 5-Bromo-2-hydrazinopyridine, various sources report a melting point in the range of 132-137°C[2][7][9], with one source suggesting a higher range of 160-165°C[8]. This variation may be attributable to differences in purity or the presence of different crystalline forms (polymorphs).

Experimental Protocol for Melting Point Determination


The capillary method is the standard technique for determining the melting point of a solid[12]. The following protocol outlines a reliable procedure for obtaining an accurate melting point range.

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are recorded. A slow heating rate is crucial for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate measurement.

Methodology:

- Sample Preparation:
 - Ensure the 5-Bromo-2-hydrazinopyridine sample is completely dry and in the form of a fine powder. If necessary, gently crush any coarse crystals in a mortar[5].
 - Load the sample into a capillary tube by tapping the open end into the powder. Pack the sample to a height of 2-3 mm by dropping the tube through a long, hollow tube to tap it against a hard surface.
- Initial Rapid Determination (Optional but Recommended):
 - Place the loaded capillary into a melting point apparatus.
 - Heat the sample at a rapid rate to quickly determine an approximate melting point. This saves time in subsequent, more precise measurements[11].
- Accurate Melting Point Determination:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
 - Place a new, freshly prepared capillary with the sample into the apparatus.
 - Heat at a medium rate until the temperature is about 20°C below the approximate melting point.
 - Decrease the heating rate significantly, so the temperature rises by no more than 1-2°C per minute.
 - Record the temperature at which the first droplet of liquid is observed (onset of melting).
 - Continue heating slowly and record the temperature at which the last solid particle melts (completion of melting).
 - The recorded values constitute the melting point range. For best practice, repeat the determination with at least two more samples to ensure consistency[12].

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Solubility Profile: A Key Parameter in Drug Development

Solubility is a critical physicochemical property that influences many aspects of drug development, including synthesis, purification, and the design of dosage forms[13]. For 5-Bromo-2-hydrazinopyridine, qualitative data suggests it has some solubility in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF), but is poorly soluble in water and non-polar solvents[8]. This solubility profile is crucial when planning reactions or developing formulations for *in vitro* and *in vivo* studies[14].

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility[6]. The protocol below describes how to ascertain the solubility of 5-Bromo-2-hydrazinopyridine in a given solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached, resulting in a saturated solution. The concentration of the solute in the clear, filtered supernatant is then measured using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC[13].

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of 5-Bromo-2-hydrazinopyridine to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed glass vial. The presence of undissolved solid is essential to confirm that a saturated solution is formed[13].
 - Place the vials in an isothermal shaker or a constant temperature water bath set to the desired temperature (e.g., 25°C or 37°C)[6][13].
 - Agitate the mixture at a constant speed for a sufficient duration (typically 24-72 hours) to reach equilibrium. The time required should be determined in preliminary experiments by measuring the concentration at different time points until it remains constant[13].
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle[13].
 - Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature[13].
 - Immediately filter the collected sample through a suitable syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask to remove any undissolved microparticles[13].
- Quantitative Analysis (UV-Vis Spectrophotometry Example):
 - Calibration Curve: Prepare a series of standard solutions of 5-Bromo-2-hydrazinopyridine of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}). Plot absorbance versus concentration to create a calibration curve[15].
 - Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve[15]. Measure the absorbance of the diluted sample at λ_{max} .

- Calculation: Use the equation from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by applying the dilution factor. The result is typically expressed in units such as mg/mL or mol/L[15].

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

The physical properties of 5-Bromo-2-hydrazinopyridine, particularly its melting point and solubility, are fundamental parameters that guide its application in research and development. A melting point in the range of 132-137°C serves as a reliable indicator of its identity and purity. Its solubility profile—soluble in polar organic solvents but poor in aqueous media—is a critical consideration for reaction conditions, purification strategies, and the formulation of this compound for biological screening. The standardized protocols provided in this guide offer a robust framework for the accurate and reproducible determination of these essential properties, ensuring data integrity for researchers, scientists, and drug development professionals.

References

- An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. Benchchem.
- 2-Bromo-5-hydrazinylpyridine** | C5H6BrN3 | CID 52908344. PubChem.
- 5-Bromo-2-hydrazinopyridine. Chem-Impex.
- 5-Bromo-2-hydrazinopyridine CAS 77992-44-0. Home Sunshine Pharma.
- 5-Bromo-2-hydrazinopyridine. Pipzine Chemicals.
- 5-Bromo-2-hydrazinopyridine 97 77992-44-0. Sigma-Aldrich.

- An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. Benchchem.
- Melting point determination. University of Alberta.
- 5-Bromo-2-hydrazinopyridine. LookChem.
- Melting point determination. SSERC.
- Resolving Pyridin-4-ol Solubility for In Vitro Assays: A Technical Support Guide. Benchchem.
- 5-Bromo-2-hydrazinopyridine 96.0+%, TCI America 1 g. Fisher Scientific.
- DETERMINATION OF MELTING POINTS.
- Melting Point Determination. Stanford Research Systems.
- 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
- 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699. PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-5-hydrazinylpyridine | C5H6BrN3 | CID 52908344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-hydrazinopyridine CAS 77992-44-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. 5-溴-2-肼基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 9. lookchem.com [lookchem.com]
- 10. 5-Bromo-2-hydrazinopyridine 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. thinksrs.com [thinksrs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Physical properties of 2-Bromo-5-hydrazinylpyridine (solubility, melting point)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523665#physical-properties-of-2-bromo-5-hydrazinylpyridine-solubility-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com